molecular formula C20H16ClNO3 B2383980 3-(4-chlorophenyl)-9-cyclopropyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one CAS No. 946293-08-9

3-(4-chlorophenyl)-9-cyclopropyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one

Cat. No.: B2383980
CAS No.: 946293-08-9
M. Wt: 353.8
InChI Key: VXRWSAZSEAKHSL-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-9-cyclopropyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a useful research compound. Its molecular formula is C20H16ClNO3 and its molecular weight is 353.8. The purity is usually 95%.
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Biological Activity

3-(4-chlorophenyl)-9-cyclopropyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one (CAS No. 946293-08-9) is a complex organic compound belonging to the oxazine class. This article reviews its biological activities, including antifungal and antitubercular properties, along with structural insights and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C20H16ClNO3, with a molecular weight of 353.8 g/mol. The structure features a chromeno framework fused with an oxazine ring, which is significant for its biological activity.

PropertyValue
Molecular FormulaC20H16ClNO3
Molecular Weight353.8 g/mol
CAS Number946293-08-9

Antifungal Activity

Research has demonstrated that derivatives of this compound exhibit significant antifungal properties. In vitro studies have shown effective inhibition against several pathogenic fungal strains. For instance, compounds related to this compound were synthesized and tested for antifungal activity. Some exhibited potent effects against four pathogenic strains of fungi .

Antitubercular Activity

In addition to antifungal properties, studies have indicated that certain derivatives of this compound also possess antitubercular activity against Mycobacterium tuberculosis H37Rv. This suggests a potential application in treating tuberculosis alongside fungal infections .

The exact mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the oxazine moiety plays a crucial role in interacting with biological targets due to its electron-rich nature and ability to form hydrogen bonds.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of various derivatives of this compound:

  • Synthesis and Evaluation : A study reported the synthesis of multiple derivatives based on the core structure of this compound. These derivatives were evaluated for their antifungal and antitubercular activities, showing promising results .
  • Comparative Analysis : Another research effort compared the biological activities of different oxazine derivatives. The findings suggested that modifications at specific positions significantly enhanced the antifungal potency .

Potential Applications

Given its biological activities, this compound holds potential for development into therapeutic agents for fungal infections and tuberculosis. Further research could explore its efficacy in clinical settings and its safety profile.

Properties

IUPAC Name

3-(4-chlorophenyl)-9-cyclopropyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClNO3/c21-13-3-1-12(2-4-13)17-10-24-20-15(19(17)23)7-8-18-16(20)9-22(11-25-18)14-5-6-14/h1-4,7-8,10,14H,5-6,9,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXRWSAZSEAKHSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2CC3=C(C=CC4=C3OC=C(C4=O)C5=CC=C(C=C5)Cl)OC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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